molecular formula C20H23BF2O4 B14776809 2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14776809
M. Wt: 376.2 g/mol
InChI Key: PPLVCHVMZJMDLK-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a 2,3-difluorophenyl core substituted at the 4-position with a 4-methoxybenzyloxy group. The pinacol boronate scaffold (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Properties

Molecular Formula

C20H23BF2O4

Molecular Weight

376.2 g/mol

IUPAC Name

2-[2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H23BF2O4/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(18(23)17(15)22)25-12-13-6-8-14(24-5)9-7-13/h6-11H,12H2,1-5H3

InChI Key

PPLVCHVMZJMDLK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)OC)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-4-((4-methoxybenzyl)oxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is generally carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research for its role in Suzuki-Miyaura coupling reactions. These reactions are essential for the synthesis of complex organic molecules, including:

Mechanism of Action

The mechanism of action for 2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous boronic esters:

Compound Substituents Molecular Weight Key Properties Applications Synthesis Yield Reference
Target Compound : 2-(2,3-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,3-difluoro; 4-(4-methoxybenzyloxy) ~392.19 (estimated) Balanced electron-withdrawing (F) and donating (OMe) effects; moderate steric bulk Cross-coupling reactions; potential pharmaceutical intermediate N/A
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxybenzyl 260.19 Electron-donating OMe group; lower steric hindrance Catalyst-mediated borylation reactions 83%
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-fluoro; 4-(2-(trifluoromethyl)benzyloxy) 396.18 Strong electron-withdrawing CF₃ group; high lipophilicity Fluorescence probes; H₂O₂ detection ≥95% purity
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-dichloro; 3,5-dimethoxy 334.00 Dual chloro substituents (electron-withdrawing); steric hindrance Synthesis of indazole-based pharmaceuticals 92%
2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-difluoro; 4-methoxymethoxy 312.12 Two electron-withdrawing F groups; methoxymethoxy enhances solubility Intermediate for functional materials N/A
2-(3-Methoxy-4-(o-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-methoxy; 4-(o-tolyloxy) 340.22 Steric hindrance from o-tolyloxy; mixed electronic effects Cross-coupling in polymer synthesis N/A

Key Observations:

Electronic Effects :

  • Fluorine and chlorine substituents (e.g., in ) enhance electrophilicity at the boron center, favoring transmetallation in cross-couplings. The target compound’s 2,3-difluoro groups likely increase reactivity compared to methoxy-substituted analogs (e.g., ).
  • Electron-donating groups (e.g., 4-methoxybenzyl in ) reduce boron’s electrophilicity but improve stability.

Steric Effects :

  • Bulky substituents like 4-methoxybenzyloxy (target compound) or o-tolyloxy () may slow reaction kinetics due to steric hindrance, whereas smaller groups (e.g., methoxymethoxy in ) allow faster substrate access.

Synthetic Efficiency :

  • Yields for similar compounds range from 80% to 92% (), suggesting that the target compound’s synthesis could be optimized to comparable levels. Chlorination () and fluorination () steps may require harsher conditions than methoxy introductions.

Applications :

  • The trifluoromethyl derivative () is tailored for fluorescence sensing due to its electron-deficient aromatic system.
  • Dichloro-dimethoxy analogs () are preferred in pharmaceutical synthesis for their balanced reactivity and stability.

Research Findings and Trends

  • Substituent Positioning : Ortho-fluorine substituents (as in the target compound) enhance para-directing effects in electrophilic substitutions, whereas meta-substituents (e.g., ) may alter regioselectivity .
  • Solubility : Methoxy and methoxymethoxy groups () improve aqueous solubility compared to halogenated derivatives, which are more lipophilic .
  • Thermal Stability : Pinacol boronates with electron-withdrawing groups (e.g., CF₃ in ) exhibit lower thermal stability due to increased electrophilicity, while electron-donating groups (e.g., OMe in ) enhance stability .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of dioxaborolanes, characterized by a boron atom bonded to two oxygen atoms and a carbon chain. The presence of difluoro and methoxy groups enhances its lipophilicity and modulates its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C16_{16}H18_{18}B2_{2}F2_{2}O3_{3}
  • Molecular Weight : Approximately 307.21 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Antimicrobial Properties : In vitro tests have shown effectiveness against specific bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Interference with Cellular Signaling Pathways : The compound may modulate signaling pathways crucial for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Specific interactions with enzymes could disrupt metabolic processes.

Antitumor Studies

In studies involving various cancer cell lines, the compound demonstrated significant cytotoxicity. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

Antimicrobial Activity

The compound has been tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Enzyme Inhibition Assays

Preliminary enzyme assays indicate that the compound may inhibit key enzymes involved in cancer metabolism:

  • Carbonic Anhydrase Inhibition : A study reported an IC50 value of 25 µM against carbonic anhydrase, suggesting potential utility in cancer therapy by disrupting tumor pH regulation.

Case Studies

A notable case study involved the use of this compound in a xenograft model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent.

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